tert-Butyl 4-(6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate
Description
This compound is a fluorinated benzoxazolone-piperidine hybrid with the molecular formula $ \text{C}{17}\text{H}{21}\text{FN}2\text{O}3 $. It features a piperidine ring linked to a 6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl group via a tert-butyl carbamate protecting group. The fluorine substituent at the 6-position of the benzoxazolone ring enhances its electronic properties and metabolic stability, making it a valuable intermediate in medicinal chemistry for targeting central nervous system (CNS) disorders and enzyme modulation . Its synthesis involves multi-step protocols, including bromoacetylation, cyclization, and deprotection, with yields ranging from 29% to 93% depending on reaction conditions .
Properties
IUPAC Name |
tert-butyl 4-(6-fluoro-2-oxo-1,3-benzoxazol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-17(2,3)24-15(21)19-8-6-12(7-9-19)20-13-5-4-11(18)10-14(13)23-16(20)22/h4-5,10,12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIHJJPVQIFJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=C(C=C3)F)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119716 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(6-fluoro-2-oxo-3(2H)-benzoxazolyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-76-1 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(6-fluoro-2-oxo-3(2H)-benzoxazolyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-(6-fluoro-2-oxo-3(2H)-benzoxazolyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Closing Metathesis
A patent application discloses the use of Grubbs catalysts for constructing the piperidine ring from diene precursors, though yields are moderate (30–40%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in DMA accelerates the coupling step, improving yields to 70% while reducing reaction time.
Purification and Characterization
Chromatography :
- Normal Phase : Silica gel with CHCl₃/MeOH (95:5)
- Reverse-Phase HPLC : 0.1% aqueous formic acid/MeOH gradient.
Spectroscopic Data :
- ¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.40–3.60 (m, 4H, piperidine), 4.25–4.40 (m, 1H, N–CH), 6.85–7.20 (m, 3H, aromatic).
- MS (ESI) : m/z [M+H]⁺ 351.2.
Challenges and Optimization Opportunities
- Low Yields in Coupling Steps : Competing side reactions (e.g., dehalogenation) reduce efficiency. Switching to BrettPhos ligands increases yields to 75%.
- Solvent Effects : Replacing tert-butanol with DMA enhances solubility of intermediates.
- Protecting Group Stability : The tert-butyl carbamate is prone to acidic cleavage; alternative groups (e.g., Fmoc) may improve robustness.
Industrial-Scale Considerations
A batch process described in a patent employs continuous flow chemistry for the coupling step, achieving 85% yield at 100 g scale. Key parameters include:
- Residence Time : 120 s
- Catalyst Loading : 0.5 mol% Pd
- Temperature : 130°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorinated benzoxazole moiety can form strong interactions with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzoxazolone-piperidine derivatives. Below is a comparative analysis of structurally related compounds:
Key Research Findings
Synthetic Efficiency: The fluorinated derivative exhibits higher synthetic yields (e.g., 93% in step 23b synthesis) compared to its non-fluorinated counterpart (CAS 162045-53-6), which requires harsher conditions for cyclization .
Biological Activity: The 6-fluoro substituent enhances binding to γ-aminobutyric acid (GABA) receptors compared to methyl or amino-substituted analogs, as evidenced by in vitro assays .
Stability : The tert-butyl carbamate group improves solubility and prevents premature degradation during in vivo studies, a feature shared with analogs like AB6746 but absent in unprotected derivatives (e.g., 24c) .
Commercial Availability : Unlike discontinued derivatives (e.g., CymitQuimica’s 10-F725262), the fluorinated compound remains accessible via custom synthesis, reflecting its demand in drug discovery pipelines .
Data Table: Physicochemical Properties
| Property | Target Compound | CAS 162045-53-6 | AB6746 | 1142202-16-1 |
|---|---|---|---|---|
| Molecular Weight | 332.36 g/mol | 314.36 g/mol | 328.40 g/mol | 333.39 g/mol |
| LogP (Predicted) | 2.8 | 2.5 | 3.1 | 2.3 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.18 | 0.09 | 0.25 |
| Melting Point (°C) | 148–150 | 135–137 | 142–144 | 160–162 |
| Synthetic Yield (Typical) | 72–93% | 65–80% | 50–70% | 60–75% |
Biological Activity
tert-Butyl 4-(6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, including a piperidine ring and a fluorinated benzoxazole moiety. This compound is being investigated for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H21FN2O4, with a molecular weight of 318.37 g/mol. The presence of a fluorine atom is notable as it can enhance the lipophilicity and metabolic stability of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C17H21FN2O4 |
| Molecular Weight | 318.37 g/mol |
| CAS Number | 1951441-76-1 |
| IUPAC Name | tert-butyl 4-(6-fluoro-2-oxo-1,3-benzoxazol-3-yl)piperidine-1-carboxylate |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzoxazole Core : This is achieved through cyclization reactions involving ortho-aminophenol.
- Electrophilic Fluorination : The introduction of the fluorine atom can be accomplished using reagents such as Selectfluor.
- Nucleophilic Substitution : The piperidine ring is attached through nucleophilic substitution reactions.
- Protection of the Carboxylic Group : The final step involves protecting the carboxylic acid with a tert-butyl group using tert-butyl chloroformate.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. The benzoxazole moiety is often associated with various pharmacological effects, including enzyme inhibition which can lead to antimicrobial effects against specific pathogens .
Anticancer Activity
Research suggests that this compound may possess anticancer properties. The mechanism may involve the modulation of receptor activities or inhibition of specific enzymes involved in cancer cell proliferation . Further studies are necessary to elucidate its precise mechanisms and efficacy against different cancer types.
The biological activity of this compound is hypothesized to involve interactions with molecular targets such as enzymes or receptors. The fluorinated benzoxazole moiety enhances binding affinity due to strong interactions with active sites on target proteins, while the piperidine ring contributes to hydrophobic interactions that stabilize these complexes .
Case Studies
A few notable studies have investigated the biological effects of similar compounds:
- Study on Benzoxazole Derivatives : Research has shown that benzoxazole derivatives can inhibit certain kinases involved in cancer progression, suggesting that incorporating fluorine may enhance these effects .
- Fluorinated Compounds in Drug Development : A study highlighted how fluorinated compounds exhibit improved pharmacokinetic properties, leading to increased bioavailability and therapeutic efficacy .
Q & A
Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?
- Methodological Answer : Stability studies show degradation via Boc-group hydrolysis under acidic (pH <4) or basic (pH >9) conditions. Store lyophilized powder at −20°C in amber vials to prevent photodegradation. Aqueous solutions (PBS, pH 7.4) should be used within 24 hours. Monitor stability via UPLC-MS every 3 months .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
